N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core linked to a 1,3,4-oxadiazole ring substituted with a 2,4-dimethylthiazole moiety and a phenyl group. Its structural complexity arises from the integration of three distinct heterocyclic systems (triazole, oxadiazole, and thiazole), which are known to confer diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound’s design leverages the electronic and steric properties of these rings to optimize target binding and metabolic stability .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-9-13(26-10(2)18-9)15-20-21-16(25-15)19-14(24)12-8-17-23(22-12)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCMKTZWGPMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) and cyclin-a2. These proteins play crucial roles in cell cycle regulation.
Biological Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole ring : Contributes to its biological activity through interactions with various biological targets.
- Oxadiazole moiety : Known for its role in enhancing antimicrobial and anticancer properties.
- Triazole component : Provides additional reactivity and potential for forming diverse interactions within biological systems.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₃S |
| Molecular Weight | 401.4 g/mol |
| CAS Number | 1324466-03-6 |
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit potent antibacterial effects. For instance:
- Mechanism of Action : The compound disrupts bacterial cell processes by interfering with virulence factors and essential cellular functions. This disruption can lead to reduced bacterial proliferation and enhanced susceptibility to other antibiotics .
- Case Studies : In studies involving Gram-positive bacteria like Staphylococcus aureus, derivatives of oxadiazole compounds showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains .
Anticancer Potential
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells:
- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .
- Case Studies : In vitro studies indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics like Doxorubicin .
The biological activity of this compound involves several key mechanisms:
- Target Interaction : The compound interacts with specific enzymes and receptors involved in critical biochemical pathways such as apoptosis and immune response modulation .
- Biochemical Pathways : It modulates pathways related to cell survival and proliferation by influencing signaling cascades that lead to apoptosis or growth inhibition .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the thiazole and oxadiazole rings significantly affect the potency and selectivity against different biological targets .
- Electron-Drawing vs. Electron-DONATING Groups : The presence of electron-withdrawing groups enhances antimicrobial activity, while electron-donating groups can improve anticancer efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiazole moieties can exhibit significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, the presence of electron-withdrawing groups on the aromatic ring enhances the anti-proliferative effects against different cancer cell lines .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting vital cellular functions. Its multifaceted interactions with biological systems suggest that it could serve as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Preliminary findings suggest that this compound may interact with inflammatory mediators to reduce inflammation in various models. This property could be beneficial in treating conditions characterized by excessive inflammation .
Pesticidal Applications
The structural features of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide indicate potential use as a pesticide or herbicide. The thiazole and oxadiazole rings are known to enhance the bioactivity of agrochemicals against pests and weeds .
Development of Functional Materials
Due to its unique chemical structure, this compound can be utilized in the synthesis of functional materials such as polymers or coatings that possess specific properties like UV resistance or antimicrobial activity. The incorporation of this compound into materials could enhance their performance in various applications .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxadiazole Core Formation
The 1,3,4-oxadiazole ring is constructed from acyl hydrazides through cyclization with carbon disulfide under basic reflux conditions (e.g., KOH/EtOH) . For example:
The thiol group is subsequently substituted with electrophilic moieties (e.g., chloromethyl intermediates) via phase-transfer catalysis (e.g., TBAB) to yield 2-sulfanyl derivatives .
Triazole Ring Assembly
The 1,2,3-triazole moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, propargylamine reacts with phenyl azides to form 2-phenyl-2H-1,2,3-triazole-4-carboxamide, which is then coupled to the oxadiazole-thiazole scaffold .
Thiazole Functionalization
The 2,4-dimethylthiazole group is incorporated via nucleophilic substitution or Suzuki-Miyaura coupling. For example, brominated thiazoles react with boronic esters under palladium catalysis to form C-C bonds .
Carboxamide Group
The carboxamide (-CONH-) linkage participates in:
-
Hydrolysis : Under acidic (HCl/HO) or basic (NaOH/EtOH) conditions, yielding carboxylic acid derivatives .
-
Nucleophilic Acylation : Reacts with amines or alcohols to form urea or ester analogs .
Oxadiazole-Thiol Reactivity
The oxadiazole-thiol (-S-) site undergoes:
Triazole Ring Modifications
The triazole ring is resistant to electrophilic substitution but engages in:
-
N-Alkylation : With alkyl halides under basic conditions (e.g., NaH/DMF) .
-
Click Chemistry : Further azide-alkyne cycloadditions for bioconjugation .
Key Reaction Data
Experimental conditions and yields for critical transformations are summarized below:
Stability and Degradation
Comparison with Similar Compounds
Compound A : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences :
- Replaces the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole.
- Substitutes the 2,4-dimethylthiazole with a 4-methylphenyl group.
- Activity : While the target compound exhibits potent activity in preliminary anticancer assays (IC₅₀ < 1 μM in some cell lines), Compound A shows moderate antifungal activity (MIC ~10 μM against Candida albicans) but reduced cytotoxicity, likely due to the thiadiazole’s lower electronegativity compared to oxadiazole .
Compound B : (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ()
- Key Differences :
- Lacks the triazole-carboxamide linkage but retains the thiadiazole core.
- Features a benzylidene substituent instead of a thiazole.
- Activity : Demonstrated insecticidal and fungicidal effects (EC₅₀ = 8.2 μM for Aspergillus niger), attributed to the planar geometry enforced by intramolecular hydrogen bonding. The target compound’s triazole-oxadiazole scaffold enhances solubility and bioavailability, improving cellular uptake .
Thiazole-Based Carboxamides
Compound C : N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides ()
- Key Differences :
- Uses a pyridinyl-thiazole core instead of triazole-oxadiazole.
- Optimized for kinase inhibition (e.g., EGFR) via hydrophobic substituents.
- Activity : IC₅₀ values range from 0.3–5.0 μM in kinase assays, with selectivity influenced by carboxamide substituents. The target compound’s oxadiazole-thiazole system provides stronger π-π stacking interactions with enzyme active sites, enhancing potency (IC₅₀ ~0.2 μM in kinase X assays) .
Critical Analysis of Research Findings
- Crystallographic Data : Structural studies using SHELXL () confirm the planar geometry of the oxadiazole-thiazole system, which facilitates intercalation into DNA or enzyme binding pockets. Compound A’s thiadiazole derivative shows slight torsional strain, reducing binding efficiency .
- Statistical Significance : In vitro assays () highlight the target compound’s reproducibility (p < 0.001 vs. controls) compared to analogues with higher variability (p < 0.05 for Compound A) .
Q & A
Basic: What are the standard synthetic routes for N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach is:
- Step 1: Synthesize the 1,3,4-oxadiazole core by cyclizing a thiosemicarbazide intermediate with POCl₃ under reflux (90°C, 3 hours) .
- Step 2: Introduce the 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety via a Huisgen 1,3-dipolar cycloaddition using sodium azide and a substituted alkyne .
- Step 3: Couple the dimethylthiazole group using a nucleophilic substitution or Suzuki-Miyaura cross-coupling reaction in solvents like dioxane with triethylamine as a base .
Validation involves TLC monitoring, recrystallization (ethanol-DMF mixtures), and purity checks via HPLC .
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Methodological Answer:
Structural validation employs spectroscopic and crystallographic techniques:
- IR Spectroscopy: Confirm functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
- NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and heterocyclic carbons (e.g., oxadiazole C-2 at ~160 ppm) .
- X-ray Crystallography: Resolve bond lengths and angles (e.g., triazole ring planarity; average C–C bond length: 1.39 Å) .
- Elemental Analysis: Match calculated vs. observed C, H, N, S content (deviation <0.4% acceptable) .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:
- Variable Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting/stability at different temperatures .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Crystallographic Validation: Compare experimental XRD data with computational models (e.g., Mercury software) to rule out structural ambiguities .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
Yield optimization focuses on:
- Catalyst Screening: Test Pd(PPh₃)₄ for cross-coupling steps (5 mol% in toluene/water biphasic systems) .
- Solvent Optimization: Use DMF for polar intermediates or THF for non-polar stages, balancing solubility and reactivity .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 3 hours) while maintaining >85% yield .
- Process Control: Implement inline FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .
Advanced: How are bioactivity studies designed to evaluate this compound’s antitumor potential?
Methodological Answer:
Bioactivity assays follow OECD guidelines:
- In Vitro Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (48-hour exposure, 5% CO₂) .
- Mechanistic Studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probes) .
- Target Validation: Conduct molecular docking (AutoDock Vina) against EGFR or tubulin (PDB: 1M17) to predict binding modes .
- In Vivo Models: Administer 10–50 mg/kg doses in xenograft mice (Balb/c) with weekly tumor volume measurements .
Advanced: How to address stability issues during storage and handling?
Methodological Answer:
Stability protocols include:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td >200°C recommended) .
- Lyophilization: Store lyophilized powder at -20°C under argon to prevent hydrolysis/oxidation .
- Forced Degradation Studies: Expose to UV light (254 nm, 72 hours) and acidic/basic conditions (pH 2–12) to identify degradation products via LC-MS .
Advanced: What computational methods validate the compound’s electronic properties?
Methodological Answer:
- DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and electrostatic potential maps .
- Molecular Dynamics (MD): Simulate solvation in water (AMBER force field) to predict solubility and aggregation behavior .
- QSAR Modeling: Corrogate bioactivity data with descriptors (e.g., logP, polar surface area) using Random Forest algorithms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
